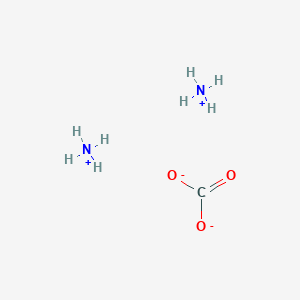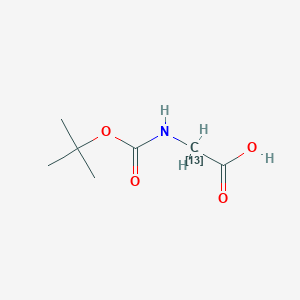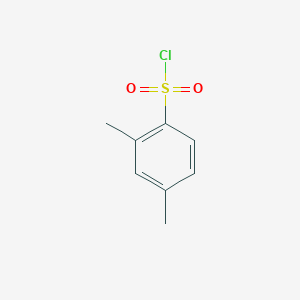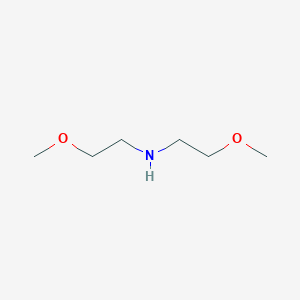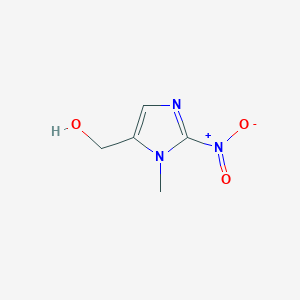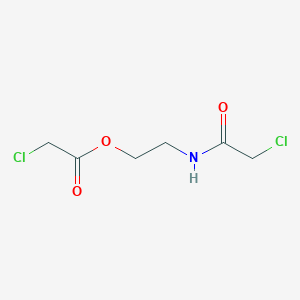
2-(2-Chloroacetamido)ethyl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(2-Chloroacetamido)ethyl 2-chloroacetate" is a synthetic compound with potential applications in various fields such as insect growth regulation and pharmacology. Its synthesis involves complex organic chemistry techniques and it exhibits unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chlorophenol and acetamido derivatives. Devi and Awasthi (2022) synthesized a related compound, Ethyl 3-(2-(4-chlorophenoxy)acetamido) propanoate, using Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (1D-NMR, 2D-NMR), and Electrospray Ionization (ESI-MS) spectroscopic techniques (Devi & Awasthi, 2022).
Molecular Structure Analysis
The molecular structure of compounds like "2-(2-Chloroacetamido)ethyl 2-chloroacetate" is often determined using techniques like X-ray diffraction and NMR spectroscopy. For instance, Xiao-lon (2015) used single-crystal X-ray diffraction to determine the structure of a similar compound, Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate (Xiao-lon, 2015).
Chemical Reactions and Properties
The chemical reactions and properties of chloroacetamido compounds are complex. For example, Dawadi and Lugtenburg (2011) described reactions involving ethyl 2-chloroacetoacetate and its isomers with cyanoacetamide, underlining the reactivity of such compounds (Dawadi & Lugtenburg, 2011).
Physical Properties Analysis
The physical properties, such as melting and boiling points, solubility, and density, are key for understanding the behavior of chloroacetamido compounds. Research into the synthesis and properties of related compounds provides insights into these physical characteristics (Ming, 2001).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other chemicals are crucial. Studies like those by Barlow et al. (1991) on similar chloroacetamido compounds provide a basis for understanding these properties (Barlow et al., 1991).
Wissenschaftliche Forschungsanwendungen
Towards the Primary Target of Chloroacetamides
Research has revealed chloroacetamides, including compounds like 2-(2-Chloroacetamido)ethyl 2-chloroacetate, primarily target enzymes related to the formation of very-long-chain fatty acids (VLCFAs). These compounds inhibit the synthesis of VLCFAs, affecting plant growth and development. This mechanism is crucial for understanding the phytotoxic impact of chloroacetamides on agricultural crops and weeds. Studies using green algae and seedlings from various plants have demonstrated this inhibitory action, which depends on the amide structure and stereospecificity of the compound. The findings suggest that the primary phytotoxic impact of chloroacetamides stems from impaired VLCFA formation, highlighting a potential avenue for the development of herbicides that target this pathway (Böger, Matthes, & Schmalfuss, 2000).
Exploration of Ether Oxygenates in Environmental and Clinical Settings
Though not directly studying 2-(2-Chloroacetamido)ethyl 2-chloroacetate, related research into the effects of ether oxygenates like ETBE (ethyl tert-butyl ether) in soil and groundwater provides insight into the environmental fate of similar compounds. These studies highlight the microbial ability to degrade ether oxygenates under aerobic conditions, potentially informing bioremediation strategies for contaminant removal. The research underscores the significance of understanding the environmental behavior of such compounds to mitigate their impact on ecosystems and human health (Thornton et al., 2020).
Electrochemical Technology with Haloaluminate Room-Temperature Ionic Liquids
Advancements in electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs), such as those involving chloroaluminate mixtures, are relevant for understanding the broader applications of chloroacetamides. These RTILs, including AlCl3–1-ethyl-3-methylimidazolium chloride, offer promising avenues for electroplating and energy storage technologies. Research in this area is crucial for developing new materials and processes in electrochemistry, potentially extending to the manipulation and application of chloroacetamide derivatives in various industrial settings (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
The safety information for “2-(2-Chloroacetamido)ethyl 2-chloroacetate” indicates that it is classified as a dangerous substance . Precautionary statements include avoiding inhalation, skin contact, and eye contact, among others . It is classified under UN number 3265 and is considered a class 8 hazard .
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]ethyl 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO3/c7-3-5(10)9-1-2-12-6(11)4-8/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAQEUGTXSANCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CCl)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)ethyl 2-chloroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


